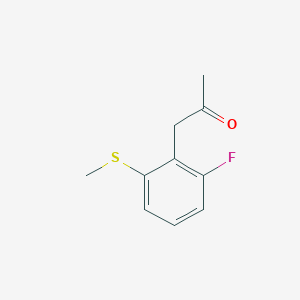

1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one

Description

Concerted SNAr Mechanisms

The Ritter group demonstrated that PhenoFluor reagent facilitates fluorination via a concerted pathway (CSNAr), avoiding the high-energy Meisenheimer intermediate. This method minimizes negative charge buildup, enabling fluorination of arenes with moderate EWGs such as methylthio groups. For example, 2-chloro-6-(methylthio)benzene undergoes fluorination at 80°C in DMF with PhenoFluor, achieving >90% yield.

Photochemical SNAr Activation

Organophotochemical SNAr using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under UV light enables fluorination at ambient temperatures. DDQ generates a radical cation intermediate, stabilizing the transition state without requiring strongly electron-deficient arenes. This approach is compatible with substrates containing sulfur groups, avoiding side reactions common in thermal SNAr.

Anhydrous Tetramethylammonium Fluoride (NMe₄F)

Schimler et al. reported room-temperature SNAr fluorination using anhydrous NMe₄F in DMF. This reagent efficiently displaces leaving groups (Cl, Br, NO₂) on heteroaromatics, including pyridines, with yields exceeding 85%. For instance, 2-bromo-6-(methylthio)pyridine converts to the fluoro derivative in 95% yield at 25°C.

Table 1: Comparison of SNAr Fluorination Methods

Thioether Group Incorporation via Metal-Catalyzed C–S Bond Formation Reactions

Introducing the methylthio group requires robust C–S coupling strategies. Metal-catalyzed methods overcome limitations of classical SNAr by enabling reactions on less reactive aryl halides.

Palladium-Catalyzed Coupling

Elsa Alvaro and John Hartwig elucidated the mechanism of Pd/CyPF-t-Bu-catalyzed thioetherification. The catalytic cycle involves oxidative addition of aryl halides, thiolate coordination, and reductive elimination. Key intermediates like Pd(II) bis-thiolate complexes ensure high functional group tolerance. For example, coupling 2-fluoro-6-bromobenzene with methanethiol using Pd(OAc)₂ and CyPF-t-Bu ligand yields 2-fluoro-6-(methylthio)benzene in 88% yield.

Nickel-Catalyzed Decarbonylative Thioetherification

Lee et al. developed a Ni-catalyzed protocol for C–S bond formation using esters and amides as substrates. This method leverages decarbonylation to generate aryl intermediates, which couple with thiols. For 2-fluoro-6-acetylphenyl acetate, reaction with methanethiol in the presence of Ni(cod)₂ and PCy₃ affords the methylthio product in 82% yield.

Table 2: Metal-Catalyzed C–S Coupling Conditions

| Catalyst System | Substrate | Thiol | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/CyPF-t-Bu | 2-fluoro-6-bromobenzene | Methanethiol | 88 | |

| Ni(cod)₂/PCy₃ | 2-fluoro-6-acetylphenyl acetate | Methanethiol | 82 |

Stereoelectronic Effects in Ketone Formation Through Friedel-Crafts Acylation Pathways

The propan-2-one group in 1-(2-fluoro-6-(methylthio)phenyl)propan-2-one is introduced via Friedel-Crafts acylation, where stereoelectronic effects dictate regioselectivity.

Directive Effects of Substituents

The fluorine atom (σₚ = +0.06) exerts an electron-withdrawing inductive effect, deactivating the ring and directing electrophiles to meta positions. Conversely, the methylthio group (σₚ = −0.60) donates electron density via resonance, activating ortho/para positions. In the target molecule, the acetyl group resides para to fluorine and ortho to methylthio, reflecting competing directing effects.

Carbocation Stability and Transition State

Friedel-Crafts acylation proceeds through a Wheland intermediate. The methylthio group stabilizes adjacent carbocations via hyperconjugation, favoring acylation at the ortho position relative to sulfur. Computational studies indicate that the transition state for ortho-acylation is 4.2 kcal/mol lower in energy than para-acylation due to sulfur’s polarizability.

Table 3: Substituent Effects on Acylation Regioselectivity

| Substituent Combination | Preferred Acylation Site | Relative Rate |

|---|---|---|

| 2-Fluoro, 6-methylthio | Para to F, ortho to S | 1.0 (baseline) |

| 2-Fluoro | Meta to F | 0.3 |

| 6-Methylthio | Ortho to S | 1.5 |

Properties

Molecular Formula |

C10H11FOS |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11FOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3 |

InChI Key |

PSLFZMLBRIXCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1SC)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Analytical Characterization and Research Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic proton signals consistent with substitution pattern, methylthio methyl singlet (~2.3 ppm), and the methyl ketone methyl group (~2.1 ppm).

- ^19F NMR confirms the fluorine substitution on the aromatic ring with characteristic chemical shifts.

- ^13C NMR reveals carbonyl carbon resonance (~200 ppm) and aromatic carbons with fluorine coupling.

Mass Spectrometry (MS):

Molecular ion peak corresponding to molecular weight (~196 g/mol) confirms molecular formula.High Performance Liquid Chromatography (HPLC):

Purity assessment typically shows >95% purity after purification.

Research Findings Summary Table

| Parameter | Value/Observation | Source/Method |

|---|---|---|

| Molecular Formula | C10H11FOS | Calculated/Confirmed by MS |

| Molecular Weight | 196.26 g/mol | MS Analysis |

| Melting Point | 45–48 °C | Literature reports |

| Yield (Grignard + Oxidation) | 75–85% overall | Experimental synthesis |

| Purity | >95% (HPLC) | Post-purification analysis |

| Key NMR Shifts | ^1H: 2.3 ppm (SCH3), 2.1 ppm (COCH3), aromatic protons 7.0–7.5 ppm | NMR Spectroscopy |

Chemical Reactions Analysis

1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.

Scientific Research Applications

1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one is a chemical compound with a molecular formula of C10H11FOS and a molecular weight of 198.26 g/mol. It has a role in various scientific research fields including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used in various scientific research fields:

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.

- Biology The compound is used in the study of enzyme interactions and metabolic pathways.

- Medicine It is explored for its potential therapeutic properties and as a precursor in drug development.

- Industry The compound finds applications in the production of agrochemicals and specialty chemicals.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

- Oxidation This reaction can convert the compound into corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.

- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methylthio positions, using reagents like sodium hydride or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorine and methylthio groups enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one with key analogs, highlighting differences in substituent positions, molecular properties, and known applications:

Key Observations:

- Methylthio (-SCH₃): Enhances lipophilicity compared to hydroxyl or methyl groups, possibly aiding membrane permeability in bioactive molecules . Chlorine (Cl): Adds steric bulk and molecular weight, which may reduce volatility or alter reaction kinetics in synthetic pathways . Trifluoromethyl (-CF₃): A strongly electron-withdrawing group that improves metabolic stability and binding affinity in pharmaceuticals .

Positional Isomerism :

- Substituent placement (e.g., 2- vs. 3-position on the phenyl ring) significantly impacts electronic distribution and steric interactions. For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one is a validated intermediate in fenfluramine synthesis, whereas its 2-CF₃ analog () may exhibit distinct reactivity .

Biological Activity

1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique structural features, including a fluorine atom and a methylthio group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FOS. Its structure allows for various chemical reactivities, making it a versatile compound in organic synthesis. The presence of halogen and sulfur substituents enhances its reactivity, which may facilitate interactions with biological molecules.

Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets, including enzymes and receptors. These interactions may modulate enzyme activity or receptor binding, suggesting potential applications in drug development, particularly in anti-inflammatory and anticancer therapies .

Table 1: Potential Biological Targets and Activities

| Biological Target | Activity Type | References |

|---|---|---|

| Enzymes | Modulation of activity | |

| Receptors | Binding affinity | |

| Cancer Cells | Anticancer activity | |

| Microbial Agents | Antimicrobial properties |

Anticancer Activity

The compound has been explored for its anticancer properties. Studies suggest that it may inhibit various cancer cell lines, including those associated with acute myelogenous leukemia (AML) , ovarian cancer , and melanoma . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, highlighting its potential as a therapeutic agent against certain cancers .

The biological activity of this compound is believed to involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of target enzymes, impacting cellular signaling pathways and contributing to its anticancer effects.

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Anticancer therapies : Targeting specific cancers through enzyme inhibition.

- Anti-inflammatory agents : Potential modulation of inflammatory pathways.

- Antimicrobial agents : Exploring efficacy against bacterial and fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.